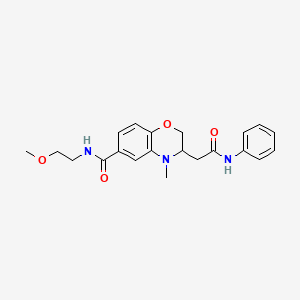![molecular formula C20H24N2O3 B5295512 cis-4-hydroxy-N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}cyclohexanecarboxamide](/img/structure/B5295512.png)
cis-4-hydroxy-N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}cyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cis-4-hydroxy-N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}cyclohexanecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields.
Mecanismo De Acción
The mechanism of action of cis-4-hydroxy-N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}cyclohexanecarboxamide is not fully understood. However, it is believed to act as a modulator of certain receptors in the brain, including the dopamine D2 receptor and the sigma-1 receptor. It may also have an effect on the activity of certain enzymes involved in cancer cell growth.
Biochemical and Physiological Effects
Cis-4-hydroxy-N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}cyclohexanecarboxamide has been shown to have various biochemical and physiological effects. In animal studies, it has been shown to increase dopamine release in the brain and improve cognitive function. It has also been shown to inhibit the growth of certain cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using cis-4-hydroxy-N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}cyclohexanecarboxamide in lab experiments is its potential as a lead compound for the development of new drugs. Its ability to modulate certain receptors and enzymes makes it a promising candidate for drug discovery. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to design experiments to study its effects.
Direcciones Futuras
There are several future directions for research on cis-4-hydroxy-N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}cyclohexanecarboxamide. One direction is to further study its effects on dopamine release and cognitive function in animal models. Another direction is to investigate its potential as an anti-cancer agent in human cell lines and animal models. Additionally, further research is needed to fully understand its mechanism of action and how it can be used in drug discovery.
Métodos De Síntesis
Cis-4-hydroxy-N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}cyclohexanecarboxamide can be synthesized through a multi-step process. The first step involves the synthesis of 2-(2-methylphenoxy)pyridine-3-carboxylic acid, which is then converted to the corresponding acid chloride. This acid chloride is then reacted with cis-4-hydroxycyclohexanecarboxamide to yield the desired compound.
Aplicaciones Científicas De Investigación
Cis-4-hydroxy-N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}cyclohexanecarboxamide has shown potential applications in various research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound can be used to study the role of certain receptors in the brain and their effects on behavior. In cancer research, it has shown promise as a potential anti-cancer agent. In drug discovery, it can be used as a lead compound for the development of new drugs.
Propiedades
IUPAC Name |
4-hydroxy-N-[[2-(2-methylphenoxy)pyridin-3-yl]methyl]cyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-14-5-2-3-7-18(14)25-20-16(6-4-12-21-20)13-22-19(24)15-8-10-17(23)11-9-15/h2-7,12,15,17,23H,8-11,13H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEOPLKTVRKCYPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=C(C=CC=N2)CNC(=O)C3CCC(CC3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cis-4-hydroxy-N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}cyclohexanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-ethoxy-4-[(2-fluorobenzyl)oxy]benzamide](/img/structure/B5295441.png)
![2-({4-[(2-methoxyethyl)amino]-2-methyl-5,6,8,9-tetrahydro-7H-pyrimido[4,5-d]azepin-7-yl}methyl)benzonitrile](/img/structure/B5295444.png)
![N-[2-(dimethylamino)ethyl]-2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5295459.png)
![2-({[5-(3-chlorophenyl)-2-furyl]methyl}amino)-1-butanol hydrochloride](/img/structure/B5295470.png)
![2-(4-fluorophenyl)-3-[5-(4-morpholinyl)-2-furyl]acrylonitrile](/img/structure/B5295478.png)
![3-(2-fluorophenyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5295488.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-3-methylbenzamide](/img/structure/B5295497.png)
![1-(2-furylmethyl)-4-[(4-propylphenyl)sulfonyl]piperazine](/img/structure/B5295526.png)
![N-{[(4-bromophenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-4-methylbenzenesulfonamide](/img/structure/B5295531.png)
![2-(2-methoxy-4-{[(1,1,3,3-tetramethylbutyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B5295536.png)
![5-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5295540.png)

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B5295555.png)